molecular formula C12H15NO3 B169675 3-Methyl-4-morpholin-4-yl-benzoic acid CAS No. 197445-65-1

3-Methyl-4-morpholin-4-yl-benzoic acid

Cat. No.: B169675
CAS No.: 197445-65-1
M. Wt: 221.25 g/mol
InChI Key: WFJKSKWRBZDCKE-UHFFFAOYSA-N
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Description

3-Methyl-4-morpholin-4-yl-benzoic acid is a chemical compound characterized by the presence of a morpholine ring attached to a benzoic acid moiety with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-morpholin-4-yl-benzoic acid typically involves the reaction of 3-methylbenzoic acid with morpholine under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 3-methylbenzoic acid and the amine group of morpholine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 3-carboxy-4-morpholin-4-yl-benzoic acid.

    Reduction: Formation of 3-methyl-4-morpholin-4-yl-benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-morpholin-4-yl-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-morpholin-4-yl-benzoic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJKSKWRBZDCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594222
Record name 3-Methyl-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197445-65-1
Record name 3-Methyl-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 3-methyl-4-morpholin-4-ylbenzoate obtained in step 1 (4 g, 169.3 mmol) in THF (100 mL) and water (5 mL) was added lithium hydroxide (2 g, 84.6 mol). The resulting mixture was heated at 50° C. for 12 h. Solvents were removed under vacuum and the resulting mass was diluted with water. The aqueous layer was washed with DCM (2×50 mL) and was acidified with conc HCl (pH=4). It was extracted with EtOAc (2×100 mL). The EtOAc layer was washed with brine and dried over sodium sulfate, affording the title compound as a yellow solid (3.6 g, 97%). 1H NMR (DMSO-d6, 400 MHz) δ 12.5 (bs, 1H), 7.72-7.74 (m, 2H), 7.04-7.06 (m, 1H), 3.72-3.75 (m, 4H), 2.88-2.90 (m, 4H), 2.33 (s, 3H). LC/MS (Method A): 222.1 (M+H)+. HPLC (Method B) Rt 1.42 min (Purity: 98.3%).
Name
methyl 3-methyl-4-morpholin-4-ylbenzoate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

Lithium hydroxide (2 g; 84.6 mmol; 5 eq.) was added to a solution of methyl 3-methyl-4-morpholin-4-ylbenzoate (4 g; 17 mmol; 1 eq.) in THF (100 mL) and water (5 mL) and the reaction mixture was stirred at 50° C. for 12 hours. The solvent was removed in vacuo, the residue diluted with water and the aqueous layer washed with DCM (2×50 mL). The aqueous layer was acidified to pH 4 with conc. HCl and extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound (3.6 g, 97%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
methyl 3-methyl-4-morpholin-4-ylbenzoate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of 3-methyl-4-morpholinobenzonitrile (1.0 g, 4.9 mmol) in glacial acetic acid (10 mL) was added a 20% aqueous hydrochloric acid solution (60 mL) and the reaction was heated at reflux for 35 h. The acetic acid was evaporated in vacuo and the remaining water solution was alkalized with 2 M aqueous sodium hydroxide solution to pH 8. The solution was washed, twice, with chloroform and the water phase was adjusted to pH 4 with a 2 M aqueous hydrochloric acid solution. The product was filtered off and dried in vacuo to afford 1.0 g (91% yield) of the title compound as white crystals: mp 220-221° C.; EIMS (70 eV) m/z (relative intensity) 221 (100, M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
91%

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